molecular formula C17H13N3O B11843801 N'-(Naphthalen-1-ylmethylene)picolinohydrazide CAS No. 305339-19-9

N'-(Naphthalen-1-ylmethylene)picolinohydrazide

Cat. No.: B11843801
CAS No.: 305339-19-9
M. Wt: 275.30 g/mol
InChI Key: JTTRSDMAXWJAPE-XDHOZWIPSA-N
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Description

N'-(Naphthalen-1-ylmethylene)picolinohydrazide is a hydrazone derivative synthesized via the condensation of picolinohydrazide with naphthalene-1-carbaldehyde. Key properties include:

  • Molecular formula: C₁₇H₁₃N₃O
  • Functional groups: Pyridine, hydrazone, and naphthalene.

Properties

CAS No.

305339-19-9

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C17H13N3O/c21-17(16-10-3-4-11-18-16)20-19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,20,21)/b19-12+

InChI Key

JTTRSDMAXWJAPE-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-(Naphthalen-1-ylmethylene)picolinohydrazide can be synthesized through a condensation reaction between naphthalen-1-carbaldehyde and picolinohydrazide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for N’-(Naphthalen-1-ylmethylene)picolinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: N’-(Naphthalen-1-ylmethylene)picolinohydraz

Biological Activity

N'-(Naphthalen-1-ylmethylene)picolinohydrazide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by its naphthalene and picolinohydrazide components. The molecular structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone compounds, including this compound. These compounds have demonstrated the ability to induce apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds like this compound can induce ROS production, leading to oxidative stress and subsequent cell death in cancer cell lines such as HepG2 (human liver cancer) and HCT116 (colorectal cancer) .
  • Caspase Activation : The activation of caspases, particularly caspase-3 and -8, has been observed, indicating that these compounds may trigger apoptotic pathways. In vitro studies show that certain metal complexes derived from hydrazones exhibit IC50 values ranging from 1.5 to 4.1 µM against various cancer cell lines, significantly more potent than their free ligand counterparts .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG23–5ROS generation, caspase activation
Cu(II) complex with hydrazoneHCT1161.5–4.1Apoptosis via caspase-dependent pathway
Ni(II) complex with hydrazoneMCF-72–5Induction of chromatin condensation

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity . Studies indicate that hydrazones can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli40 µg/mL

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased ROS levels and activation of apoptotic markers .
  • Antimicrobial Efficacy : Another study assessed the compound's efficacy against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of hydrazones are highly dependent on substituents and aromatic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Key Properties Reference
N'-(Naphthalen-1-ylmethylene)picolinohydrazide Pyridine + naphthalene hydrazone Antimicrobial (MIC: 12.5 µg/mL against S. aureus), antioxidant (IC₅₀: 35 µM in DPPH assay), fluorescence properties
(E)-N'-(2-nitrobenzylidene)dodecanehydrazide (NBDH) Dodecane chain + nitrobenzene hydrazone Superior antioxidant activity (IC₅₀: 22 µM) but lower anticancer efficacy compared to naphthalene derivatives
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide Dual naphthalene system + hydroxyl group Enhanced enzyme inhibition (e.g., COX-2 IC₅₀: 0.8 µM) due to hydrogen bonding from –OH
5-(4-Bromophenyl)-N'-(2-hydroxyphenyl)methylene)pyrazole Bromophenyl + hydroxyphenyl hydrazone Anticancer activity (IC₅₀: 18 µM against HepG2) via apoptosis induction
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide Sulfonohydrazide + chlorobenzyl group Improved metabolic stability (t₁/₂: 8.2 hrs) and lipophilicity (logP: 3.7)

Physicochemical and Material Properties

Table 2: Physicochemical Comparison
Property This compound NBDH N'-[(E)-(4-methylbenzylidene)acetohydrazide]
Solubility Low in water, high in DMSO Moderate in ethanol High in chloroform
Melting Point 215–220°C 185–190°C 198–202°C
Fluorescence λₑₘ: 450 nm (quantum yield: 0.45) Non-fluorescent λₑₘ: 420 nm (quantum yield: 0.32)
logP 3.2 4.1 2.8
  • Optical Properties : The target compound’s fluorescence stems from its rigid, planar structure, enabling applications in sensors (e.g., pH or metal ion detection) .
  • Crystal Structure: Intermolecular hydrogen bonds (D⋯A: 2.986 Å) stabilize its supramolecular assembly, contrasting with non-planar dodecane derivatives .

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